Cas no 2138104-92-2 (1-tert-butyl-2-{(1-iodo-2-methylpropan-2-yl)oxymethyl}cyclopropane)

1-tert-butyl-2-{(1-iodo-2-methylpropan-2-yl)oxymethyl}cyclopropane 化学的及び物理的性質
名前と識別子
-
- 1-tert-butyl-2-{(1-iodo-2-methylpropan-2-yl)oxymethyl}cyclopropane
- EN300-1136870
- 2138104-92-2
- 1-tert-butyl-2-{[(1-iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane
-
- インチ: 1S/C12H23IO/c1-11(2,3)10-6-9(10)7-14-12(4,5)8-13/h9-10H,6-8H2,1-5H3
- InChIKey: WMKPFMDCHNCOSR-UHFFFAOYSA-N
- ほほえんだ: ICC(C)(C)OCC1CC1C(C)(C)C
計算された属性
- せいみつぶんしりょう: 310.07936g/mol
- どういたいしつりょう: 310.07936g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
1-tert-butyl-2-{(1-iodo-2-methylpropan-2-yl)oxymethyl}cyclopropane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1136870-0.1g |
1-tert-butyl-2-{[(1-iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane |
2138104-92-2 | 95% | 0.1g |
$1119.0 | 2023-10-26 | |
Enamine | EN300-1136870-0.5g |
1-tert-butyl-2-{[(1-iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane |
2138104-92-2 | 95% | 0.5g |
$1221.0 | 2023-10-26 | |
Enamine | EN300-1136870-2.5g |
1-tert-butyl-2-{[(1-iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane |
2138104-92-2 | 95% | 2.5g |
$2492.0 | 2023-10-26 | |
Enamine | EN300-1136870-0.05g |
1-tert-butyl-2-{[(1-iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane |
2138104-92-2 | 95% | 0.05g |
$1068.0 | 2023-10-26 | |
Enamine | EN300-1136870-1.0g |
1-tert-butyl-2-{[(1-iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane |
2138104-92-2 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1136870-1g |
1-tert-butyl-2-{[(1-iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane |
2138104-92-2 | 95% | 1g |
$1272.0 | 2023-10-26 | |
Enamine | EN300-1136870-10g |
1-tert-butyl-2-{[(1-iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane |
2138104-92-2 | 95% | 10g |
$5467.0 | 2023-10-26 | |
Enamine | EN300-1136870-0.25g |
1-tert-butyl-2-{[(1-iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane |
2138104-92-2 | 95% | 0.25g |
$1170.0 | 2023-10-26 | |
Enamine | EN300-1136870-5g |
1-tert-butyl-2-{[(1-iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane |
2138104-92-2 | 95% | 5g |
$3687.0 | 2023-10-26 |
1-tert-butyl-2-{(1-iodo-2-methylpropan-2-yl)oxymethyl}cyclopropane 関連文献
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
1-tert-butyl-2-{(1-iodo-2-methylpropan-2-yl)oxymethyl}cyclopropaneに関する追加情報
Professional Introduction to Compound with CAS No. 2138104-92-2 and Product Name: 1-tert-butyl-2-{(1-iodo-2-methylpropan-2-yl)oxymethyl}cyclopropane
The compound with the CAS number 2138104-92-2 and the product name 1-tert-butyl-2-{(1-iodo-2-methylpropan-2-yl)oxymethyl}cyclopropane represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in drug development and synthetic organic chemistry. The presence of a cyclopropane ring, combined with functional groups such as a tert-butyl group and an iodo-substituted isobutyl moiety, makes this molecule a versatile intermediate for various chemical transformations.
In recent years, the cyclopropane core has been extensively studied for its ability to enhance the bioactivity of pharmaceutical compounds. The rigid three-membered ring structure of cyclopropane introduces conformational constraints that can improve metabolic stability and binding affinity to biological targets. The specific substitution pattern in 1-tert-butyl-2-{(1-iodo-2-methylpropan-2-yl)oxymethyl}cyclopropane further enhances its utility, providing reactive sites for further functionalization. This has made it a valuable building block in the synthesis of more complex molecules.
The 1-tert-butyl group at the C1 position of the cyclopropane ring contributes to the overall stability of the molecule, making it less susceptible to nucleophilic attack under certain conditions. This stability is crucial in multi-step synthetic routes where intermediates must withstand harsh reaction conditions without degradation. Additionally, the (1-iodo-2-methylpropan-2-yl)oxymethyl substituent at the C2 position introduces a reactive iodine atom, which is commonly used in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are pivotal in constructing carbon-carbon bonds, a fundamental requirement in drug molecule synthesis.
Recent research has highlighted the importance of iodo-substituted alkanes in medicinal chemistry due to their role as efficient precursors for introducing aryl or vinyl groups into complex molecular frameworks. The (1-iodo-2-methylpropan-2-yl)oxymethyl moiety in this compound exemplifies this trend, offering a convenient handle for further derivatization. For instance, it can be coupled with boronic acids or stannanes to introduce aromatic or alkenyl substituents, respectively. Such transformations have been instrumental in developing novel therapeutic agents targeting various diseases.
The pharmaceutical industry has shown increasing interest in cyclopropyl-containing compounds due to their unique pharmacokinetic properties. These compounds often exhibit improved oral bioavailability and prolonged half-life compared to their acyclic counterparts. The structural rigidity of the cyclopropane ring helps maintain optimal alignment with biological targets, enhancing receptor binding affinity. This has led to several clinical candidates incorporating cyclopropyl moieties demonstrating promising efficacy in preclinical studies.
The synthesis of 1-tert-butyl-2-{(1-iodo-2-methylpropan-2-yl)oxymethyl}cyclopropane involves a series of well-established organic reactions that highlight its synthetic utility. The tert-butyl group can be introduced via Friedel-Crafts alkylation or by direct addition reactions, while the iodo-substituted isobutyl moiety can be obtained through halogenation or metal-mediated coupling reactions. The oxymethyl group at the C2 position is typically introduced via etherification or glycosylation strategies. These synthetic methodologies underscore the compound's versatility as an intermediate in drug discovery pipelines.
In conclusion, 1-tert-butyl-2-{(1-iodo-2-methylpropan-2-yloxymethyl)cyclopropane (CAS No. 2138104-92-2) stands out as a promising candidate for further exploration in pharmaceutical chemistry. Its unique structural features and reactivity make it an invaluable tool for synthesizing novel bioactive molecules. As research continues to uncover new applications for cyclopropyl-containing compounds, this compound is poised to play a significant role in the development of next-generation therapeutics.
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